13-Acetoxysarcocrassolide

Description

Context and Significance of Marine Natural Products in Biomedical Research

The world's oceans harbor an immense diversity of life, which in turn creates a rich and varied chemical landscape. nih.govpharmaceutical-journal.com Marine organisms, from microscopic bacteria to large invertebrates, produce a wide array of secondary metabolites, many of which possess unique and potent biological activities. frontiersin.orgresearchgate.net These marine natural products (MNPs) have become a critical area of focus in the search for new drugs, with many exhibiting promising cytotoxic, anti-inflammatory, antiviral, and antibacterial properties. frontiersin.orgmdpi.comnih.gov The exploration of these compounds has already yielded clinically approved drugs for cancer and chronic pain, demonstrating the profound potential of the marine environment as a source for novel therapeutics. nih.govmdpi.com The chemical diversity found in marine ecosystems is largely unparalleled on land, offering new molecular scaffolds and mechanisms of action that can address the challenges of drug resistance and the need for more effective treatments for a range of diseases. frontiersin.orgtandfonline.com

Overview of Diterpenoids and Cembranoids in Natural Product Chemistry

Diterpenoids are a class of organic compounds composed of four isoprene (B109036) units, and they are widely distributed in both terrestrial and marine organisms. mdpi.com A particularly interesting subgroup of diterpenoids is the cembranoids, which are characterized by a 14-membered carbocyclic ring. nih.gov These compounds are frequently isolated from marine invertebrates, especially soft corals of the genera Sarcophyton, Sinularia, and Lobophytum. nih.govacs.org Cembranoids exhibit a remarkable range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. researchgate.netnih.gov Their unique and often complex chemical structures have made them a focal point for natural product chemists and pharmacologists. mdpi.comnih.gov

Historical Perspective and Initial Discoveries of 13-Acetoxysarcocrassolide

This compound was first isolated from the Formosan soft coral Sarcophyton crassocaule. mdpi.commdpi.com Subsequent research has also identified it in the soft coral Lobophytum crassum. mdpi.comresearchgate.netnih.gov The initial discovery of this cembranolide diterpene was part of a broader effort to investigate the bioactive secondary metabolites of marine organisms found in the waters around Taiwan. acs.orgnih.gov Early studies focused on elucidating its chemical structure and exploring its cytotoxic properties against various cancer cell lines. mdpi.comresearchgate.net These initial findings spurred further investigation into its mechanisms of action and its potential as a lead compound for the development of new anticancer drugs. mdpi.comnih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₃₂O₅ |

| Appearance | Pale yellow, viscous oil |

| Source Organisms | Sarcophyton crassocaule, Lobophytum crassum |

This table summarizes key properties of this compound based on available research. acs.orgmdpi.com

Research Highlights on the Biological Activity of this compound

Subsequent and more detailed research has uncovered a range of biological activities for this compound, with a primary focus on its anticancer and anti-inflammatory effects.

Anti-Cancer Activity

Numerous studies have demonstrated the cytotoxic effects of this compound against a variety of cancer cell lines.

Oral Cancer: Research has shown that this compound induces apoptosis (programmed cell death) in oral cancer cells. mdpi.comresearchgate.net It has been found to disrupt the mitochondrial membrane potential and stimulate the generation of reactive oxygen species (ROS) within the cancer cells. mdpi.comresearchgate.net Furthermore, it has been shown to interfere with key signaling pathways involved in cancer cell survival and proliferation. mdpi.com

Bladder Cancer: Studies on bladder cancer cells revealed that this compound is cytotoxic and can inhibit the migration of these highly migratory cells. mdpi.com Proteomic analysis identified several proteins that are up- or down-regulated upon treatment with the compound, providing clues to its mechanism of action. mdpi.com

Gastric Cancer: In human gastric carcinoma cells, this compound was found to have anti-proliferative, anti-migratory, and apoptosis-inducing activities. nih.gov The apoptotic effect was linked to the mitochondrial-dependent pathway and the activation of specific stress-related protein kinases. nih.gov

Hepatocellular Carcinoma: Research has demonstrated that this compound inhibits the growth of human hepatocellular carcinoma cells and induces both early and late apoptosis. tandfonline.comtandfonline.com The mechanism involves mitochondrial dysfunction and the suppression of a critical signaling pathway that promotes cell growth and survival. tandfonline.comtandfonline.com

Leukemia: The compound has also shown a potent cytotoxic effect against leukemia cells, inducing apoptosis through the generation of oxidative stress. nih.govwiley.com

Table 2: Investigated Cancer Cell Lines and Effects of this compound

| Cancer Type | Cell Line(s) | Observed Effects | Reference(s) |

| Oral Cancer | Ca9-22 | Apoptosis, ROS generation, pathway interruption | mdpi.comresearchgate.net |

| Bladder Cancer | BFTC | Cytotoxicity, inhibition of migration | mdpi.com |

| Gastric Cancer | AGS | Anti-proliferative, anti-migratory, apoptosis | nih.gov |

| Hepatocellular Carcinoma | HA22T, HepG2 | Growth inhibition, apoptosis, mitochondrial dysfunction | tandfonline.comtandfonline.com |

| Leukemia | Molt4 | Cytotoxicity, apoptosis, oxidative stress | nih.govwiley.com |

This table summarizes the effects of this compound on various cancer cell lines as reported in the literature.

Anti-Inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. nih.govmdpi.com Studies have shown that it can inhibit the expression of inducible nitric oxide synthase (iNOS), a key enzyme involved in the inflammatory process. nih.gov This suggests that this compound may have therapeutic potential for inflammatory conditions.

This compound stands as a compelling example of the rich chemical diversity and therapeutic potential held within the marine environment. As a cembranoid diterpene isolated from soft corals, its complex structure is matched by its significant biological activities. The growing body of research, particularly in the area of oncology, underscores the importance of continued investigation into this and other marine natural products. While further research is necessary to fully understand its therapeutic applications, this compound represents a promising lead compound in the ongoing quest for novel and effective medicines.

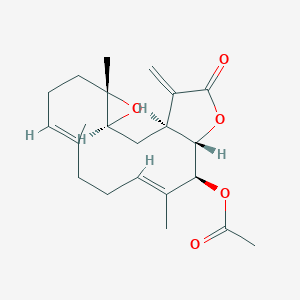

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H30O5 |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

[(1S,3S,5S,8E,12E,14S,15S)-5,9,13-trimethyl-18-methylidene-17-oxo-4,16-dioxatricyclo[13.3.0.03,5]octadeca-8,12-dien-14-yl] acetate |

InChI |

InChI=1S/C22H30O5/c1-13-8-6-10-14(2)19(25-16(4)23)20-17(15(3)21(24)26-20)12-18-22(5,27-18)11-7-9-13/h9-10,17-20H,3,6-8,11-12H2,1-2,4-5H3/b13-9+,14-10+/t17-,18-,19-,20-,22-/m0/s1 |

InChI Key |

YMKLZOPPOGQOLH-FJSKMCBKSA-N |

Isomeric SMILES |

C/C/1=C\CC[C@]2([C@@H](O2)C[C@@H]3[C@@H]([C@H](/C(=C/CC1)/C)OC(=O)C)OC(=O)C3=C)C |

Canonical SMILES |

CC1=CCCC2(C(O2)CC3C(C(C(=CCC1)C)OC(=O)C)OC(=O)C3=C)C |

Synonyms |

13-acetoxysarcocrassolide |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Biological Sources and Ecological Significance

13-Acetoxysarcocrassolide has been identified and isolated from specific species of soft corals belonging to the family Alcyoniidae. Initial research identified the compound from the Formosan soft coral Sarcophyton crassocaule. tandfonline.commdpi.comresearchgate.nettandfonline.com Subsequent studies have also consistently isolated this compound from another soft coral, Lobophytum crassum. mdpi.comnih.govwiley.comwiley.com

These soft corals, like many marine invertebrates, are known to be prolific producers of a diverse array of secondary metabolites, including a large group of cembrane-type diterpenoids. nih.govmdpi.com These compounds are believed to play a role in the organism's chemical defense mechanisms against predators and in competing for space on the reef. rhhz.net The presence of this compound in these species underscores the rich chemical diversity found within the genera Sarcophyton and Lobophytum. rhhz.net

The soft corals that produce this compound are found in various marine environments, primarily in the tropical and subtropical waters of the Indo-Pacific.

Sarcophyton crassocaule : This species is widely distributed. It has been documented in the Indo-Pacific region, including locations such as the South China Sea, the waters off Taiwan, and Okinawa, Japan. mdpi.commdpi.complos.org Its distribution also extends to the Red Sea, the Mediterranean Sea, the New Hebrides, Madagascar, and the Bay of Nha Trang in Vietnam. mdpi.comnaturalis.nlnih.gov

Lobophytum crassum : This species has an extensive distribution throughout the tropical Indo-Pacific Ocean. nih.govwikipedia.org Specific locations where it has been identified include the waters of Taiwan, the Ryukyu Islands, New Caledonia, and Australia. jungledragon.com It is also found in the South China Sea and the coral reefs off the coasts of several East African nations, including Tanzania and Kenya, as well as in the Gulf of Oman and near Japan. nih.govjungledragon.commdpi.comresearchgate.net These corals typically inhabit shallow water environments like reef flats and lagoons, often at depths ranging from 6 to 25 meters. jungledragon.com

Table 1: Geographical Distribution of Source Organisms

| Species | Documented Locations |

|---|---|

| Sarcophyton crassocaule | Indo-Pacific Region, South China Sea, Taiwan, Okinawa (Japan), Red Sea, Mediterranean Sea, New Hebrides, Madagascar, Vietnam mdpi.commdpi.complos.orgnaturalis.nlnih.gov |

| Lobophytum crassum | Tropical Indo-Pacific, Taiwan, Ryukyu Islands (Japan), New Caledonia, Australia, South China Sea, Tanzania, Kenya, Gulf of Oman nih.govwikipedia.orgjungledragon.commdpi.comresearchgate.net |

Aquaculture Systems for Sustainable Production and Resource Management

The reliance on wild harvesting of marine organisms presents a significant bottleneck for the large-scale production of marine natural products. To address this, aquaculture of soft corals has emerged as a sustainable and viable alternative for producing valuable compounds like this compound. wiley.commdpi.com

Researchers have successfully cultivated both Sarcophyton crassocaule and Lobophytum crassum in artificial breeding systems. wiley.comwiley.comnih.gov These aquaculture systems provide a controlled environment for the growth of soft corals, ensuring a consistent and renewable supply of biomass for chemical extraction. mdpi.com The feasibility of large-scale aquaculture has been demonstrated, suggesting potential for industrial-scale production of biologically active compounds to meet research and development demands. wiley.com Studies have confirmed that cultured soft corals, including Lobophytum crassum, produce a rich array of secondary metabolites, including this compound, comparable to their wild counterparts. rhhz.netnih.gov This approach not only alleviates pressure on natural coral reef ecosystems but also allows for optimization of growth conditions to potentially enhance the yield of desired metabolites. mdpi.com

Isolation and Purification Techniques for Marine Diterpenoids

The process of obtaining pure this compound from its biological sources involves a multi-step procedure common for the isolation of marine diterpenoids. This process begins with extraction from the coral tissue, followed by systematic separation and purification. mdpi.comresearchgate.net

The initial step involves extracting the crude mixture of organic compounds from the soft coral. The collected specimens, often frozen immediately after harvesting to preserve their chemical integrity, are typically homogenized. nih.govmdpi.com This homogenized tissue is then subjected to solvent extraction. researchgate.net

A common method involves macerating and extracting the coral biomass with a polar solvent such as ethanol (B145695) (EtOH) or methanol (B129727) (MeOH) at room temperature. mdpi.comresearchgate.net The resulting crude extract is then concentrated under vacuum. This concentrated extract undergoes a liquid-liquid partitioning process to separate compounds based on their polarity. mdpi.comresearchgate.net For instance, the extract is often partitioned between ethyl acetate (B1210297) (EtOAc) and water. The less polar compounds, including many diterpenoids like this compound, will preferentially move into the ethyl acetate layer, which is then collected and evaporated to yield a dried, crude fraction for further purification. mdpi.com

Following extraction and partitioning, the crude fraction containing a mixture of compounds is subjected to various chromatographic techniques to isolate the individual metabolites. researchgate.net

Column Chromatography: This is a fundamental technique used for the initial separation of the crude extract. The extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. mdpi.com A solvent or a gradient of solvents (mobile phase), typically a mixture like petroleum ether and ethyl acetate, is passed through the column. mdpi.com This process separates the mixture into several fractions based on the differential adsorption of the compounds to the silica gel. mdpi.com

High-Performance Liquid Chromatography (HPLC): The fractions obtained from column chromatography are often still mixtures and require further purification. Preparative or semi-preparative HPLC is a high-resolution technique used for the final isolation of pure compounds. mdpi.comresearchgate.netresearchgate.net This method utilizes high pressure to pass the sample through a column with smaller particle sizes, achieving a much finer separation than standard column chromatography. researchgate.net By employing techniques like reversed-phase HPLC, researchers can successfully isolate pure this compound from the complex fractions.

The purity and structure of the isolated compound are then confirmed through spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.comresearchgate.net

Molecular Structure and Chemotaxonomic Classification

Classification as a Cembrane-Type Diterpenoid

13-Acetoxysarcocrassolide belongs to the cembranolide class of compounds, which are a subset of cembrane-type diterpenoids. nih.govnih.gov Cembranoids are characterized by a 14-membered carbocyclic ring, and cembranolides specifically contain a lactone ring. nih.gov These types of compounds are frequently isolated from marine organisms, especially soft corals of the genus Lobophytum and Sarcophyton. nih.govmdpi.com

The cembrane (B156948) skeleton of this compound is a defining feature that places it within this large family of diterpenoids. nih.govmdpi.com Marine diterpenes are significant secondary metabolites that have been found in a variety of marine life. researchgate.net The isolation of this compound and other related cembrane derivatives from soft corals highlights the chemotaxonomic significance of these compounds for classifying and understanding the chemical ecology of these marine invertebrates. mdpi.commdpi.com

Unique Structural Features (e.g., Presence of α-Methylene-γ-Lactone Moiety)

A key structural characteristic of this compound is the presence of an α-methylene-γ-lactone moiety. nih.govnih.gov This functional group is a recurring feature in many biologically active cembranoids and is often associated with their cytotoxic properties. nih.govnih.gov The α-methylene-γ-lactone, a five-membered lactone ring with an exocyclic double bond, is a significant contributor to the molecule's reactivity. nih.govmdpi.com

This specific functionality is considered a unique and interesting chemical feature. nih.govnih.gov The presence of this moiety in this compound, along with other cembrane-type diterpenoids like 14-deoxycrassin, has been noted for its potent activity. nih.govnih.gov The unique structural aspects of these marine compounds, including the α-methylene-γ-lactone in this compound, continue to make them subjects of interest for further scientific investigation. nih.gov

Chemical Compounds Mentioned

Biological Activities and Mechanistic Investigations in Cellular and Pre Clinical Models

Comprehensive Analysis of Antitumor and Cytotoxic Effects

13-Acetoxysarcocrassolide, a cembranoid diterpene isolated from the soft coral Lobophytum crassum, has demonstrated significant antitumor and cytotoxic properties across a range of cancer cell lines. nih.gov This marine-derived natural product has been the subject of various studies to elucidate its potential as an anticancer agent. The subsequent sections will delve into its antiproliferative activities against specific cancer cell models.

This compound (13-AC) has exhibited potent cytotoxic effects against oral carcinoma cell lines, particularly the Ca9-22 model. nih.gov Research has shown that 13-AC's activity is both concentration- and time-dependent. nih.gov For instance, treatment with 5 µg/mL of 13-AC resulted in 60–80% inhibition of Ca9-22 cell proliferation after 24, 48, and 72 hours, with this inhibition increasing to 90% at a concentration of 10 µg/mL. nih.gov The cytotoxic mechanism involves the induction of apoptosis, characterized by the disruption of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) generation. nih.govcoms.events

Furthermore, 13-AC has been observed to suppress the migration of Ca9-22 cells. In a wound-healing assay, concentrations of 1.25, 2.5, and 5 µg/mL reduced wound closure by 37%, 48%, and 52%, respectively, after 12 hours. nih.gov The antiproliferative activity of 13-AC in Ca9-22 cells has been quantified with an IC50 value of 0.94 ± 0.16 µg/mL after 72 hours of treatment. researchgate.net

| Cell Line | IC50 (µg/mL) after 72h | Reference |

|---|---|---|

| Ca9-22 | 0.94 ± 0.16 | researchgate.net |

| Cal-27 | 1.31 ± 0.38 | researchgate.net |

In hepatocellular carcinoma cell models, this compound has demonstrated notable anti-proliferative effects. nih.gov Studies on HA22T and HepG2 cells revealed that the compound inhibited cell growth in a concentration-dependent manner. nih.gov At a concentration of 4 µM, this compound inhibited the survival of both cell lines by approximately 40%. nih.govnih.gov

The mechanism of action in these liver cancer cells involves the induction of both early and late apoptosis. nih.gov Following treatment with this compound, the percentage of early to late apoptotic HA22T cells increased from 0.3%/0.5% to 5.4%/22.7%, and in HepG2 cells, it increased from 0.6%/0.2% to 14.4%/23.7%. nih.govnih.gov This apoptotic induction is mediated through mitochondrial dysfunction. nih.govnih.gov

| Cell Line | Concentration | Effect | Reference |

|---|---|---|---|

| HA22T | 4 µM | ~40% inhibition of cell survival | nih.govnih.gov |

| HepG2 | 4 µM | ~40% inhibition of cell survival | nih.govnih.gov |

This compound has been found to possess anti-proliferative and apoptosis-inducing activities against human gastric adenocarcinoma (AGS) cells. nih.govnih.gov The compound inhibits the growth and migration of AGS cells in a dose-dependent manner. nih.govnih.gov The cytotoxic effects were confirmed through MTT assays and colony formation assessments. nih.gov In addition to AGS cells, 13-AC also induced cytotoxicity in two other gastric cancer cell lines, NCI-N87 and SNU-1. nih.gov The underlying mechanism for its activity in gastric carcinoma cells involves the induction of apoptosis through a mitochondrial-dependent pathway, which includes the activation of p38 and JNK. nih.govnih.gov

| Cell Line | Observed Effects | Reference |

|---|---|---|

| AGS | Anti-proliferative, anti-migratory, and apoptosis-inducing activities | nih.govnih.gov |

| NCI-N87 | Induction of cell cytotoxicity | nih.gov |

| SNU-1 | Induction of cell cytotoxicity | nih.gov |

The cytotoxic effects of this compound have been investigated in bladder female transitional cancer (BFTC) cells. mdpi.comnih.gov An MTT assay demonstrated that the compound was cytotoxic to BFTC cells, with concentrations ranging from 0.5 µg/mL to 5 µg/mL dose-dependently inhibiting their growth. mdpi.comnih.gov The population of BFTC cells was visibly reduced after treatment with 1.5 and 3 µg/mL of this compound. nih.gov The mode of cell death in BFTC cells treated with this compound was identified as apoptosis. mdpi.comnih.gov Furthermore, due to the highly migratory nature of BFTC cells, the compound's ability to inhibit migration was also assessed and confirmed. mdpi.comnih.gov

| Concentration Range (µg/mL) | Effect | Reference |

|---|---|---|

| 0.5 - 5.0 | Dose-dependent inhibition of cell growth | mdpi.comnih.gov |

This compound has shown potent cytotoxic activity against various hematological malignancy cell lines. nih.gov The antiproliferative activity was evaluated in Sup-T1 (lymphoblastic lymphoma), U937 (lymphoma), K562 (chronic myeloid leukemia), and Molt4 (acute lymphoblastic leukemia) cells. nih.gov After 24 hours of treatment, a 5 µg/mL concentration of 13-AC significantly suppressed the cellular growth of Molt4 and Sup-T1 cells to 7.75% and 17.63%, respectively. nih.gov The effect was milder in K562 and U937 cells, with cellular growth attenuated to 46.15% and 33.38%, respectively. nih.gov The cytotoxic mechanism in these cells is the induction of apoptosis. nih.gov Cembrane-type diterpenoids, including 13-AC, have exhibited potent cytotoxic activity against leukemia and lymphoma cells with IC50 values ranging from 1.2 to 7.1 μM. nih.gov

| Cell Line | Cancer Type | IC50 (µg/mL) after 24h | IC50 (µg/mL) after 48h | Reference |

|---|---|---|---|---|

| Sup-T1 | Lymphoblastic Lymphoma | 1.52 ± 0.21 | 0.83 ± 0.13 | nih.gov |

| U937 | Lymphoma | 2.51 ± 0.33 | 1.46 ± 0.24 | nih.gov |

| K562 | Chronic Myeloid Leukemia | 3.73 ± 0.42 | 2.11 ± 0.18 | nih.gov |

| Molt4 | Acute Lymphoblastic Leukemia | 0.96 ± 0.15 | 0.54 ± 0.09 | nih.gov |

Antiproferative Activity in Diverse Cancer Cell Lines

Prostate Cancer Cell Models (e.g., LNcap, PC3, Du145)

This compound has demonstrated cytotoxic activity against human prostate cancer cell lines. Studies have reported its efficacy in inhibiting the proliferation of both DU145 and LNcap prostate cancer cells, highlighting its potential as a therapeutic agent for this malignancy nih.gov.

Other Reported Cancer Cell Models (e.g., Breast Cancer, Cervical Cancer, Colorectal Cancer)

The antiproliferative effects of this compound extend to a variety of other cancer cell models. Research has documented its potent cytotoxic activity against several human cancer cell lines nih.gov. This includes breast cancer (MCF-7 and T47D), cervical cancer (HeLa), and colorectal cancer (DLD-1, HCT116, and Lovo) cell lines nih.govnih.gov. In comparative studies, this compound was found to be more potent than the conventional chemotherapy drug cisplatin against most of the tested cancer cell lines nih.govresearchgate.net.

| Cancer Type | Cell Line | Reported Activity |

|---|---|---|

| Breast Cancer | MCF-7, T47D | Cytotoxic nih.govnih.gov |

| Cervical Cancer | HeLa | Cytotoxic nih.gov |

| Colorectal Cancer | DLD-1, HCT116, Lovo | Cytotoxic nih.govnih.gov |

Anti-migratory and Anti-Invasion Properties

This compound has been shown to significantly inhibit the migration of various cancer cells, a critical step in tumor metastasis. In wound healing assays, the compound suppressed the migration of human oral cancer Ca9-22 cells in a concentration- and time-dependent manner nih.gov. At concentrations of 1.25, 2.5, and 5 µg/mL, it reduced wound closure by 37%, 48%, and 52%, respectively, after 12 hours nih.gov. This anti-migratory effect is associated with the regulation of the epithelial-to-mesenchymal transition (EMT), a key process in cancer cell invasion. Treatment with this compound led to the suppression of key EMT-related proteins such as HIF-1α, MMP-2, and slug, while increasing the expression of E-cadherin nih.gov.

Similar anti-migratory effects were observed in human gastric adenocarcinoma (AGS) cells and bladder female transitional cancer (BFTC) cells nih.govsemanticscholar.orgmdpi.com. In BFTC cells, increasing concentrations of the compound progressively decreased the cells' migratory ability semanticscholar.orgmdpi.com.

Induction of DNA Damage

The cytotoxic effects of this compound are linked to its ability to induce DNA damage in cancer cells. In human oral cancer Ca9-22 cells, the compound promoted DNA fragmentation in a concentration-dependent manner, as demonstrated by the comet assay nih.gov. This was further substantiated by the observed increase in the phosphorylation of H2A.X at serine 139 (γ-H2A.X), a known biomarker for DNA double-strand breaks nih.govresearchgate.net. Furthermore, studies in human hepatocellular carcinoma cells (HA22T and HepG2) using TUNEL and DAPI staining confirmed that this compound induces DNA fragmentation, a hallmark of apoptosis nih.gov.

In vivo Antitumor Efficacy in Xenograft Animal Models

The antitumor potential of this compound has been validated in several in vivo xenograft animal models. In a study using immunodeficient mice bearing human oral cancer Ca9-22 cell xenografts, treatment with the compound resulted in a significant reduction in both tumor volume (55.29%) and tumor weight (90.33%) compared to the control group nih.govresearchgate.netcoms.eventsnih.gov.

Another study evaluated its efficacy in a human leukemia Molt4 xenograft model. Following a 14-day administration period, the average tumor volume in the treated group was 195.7 ± 71.8 mm³, a 48.3% reduction compared to the control group's average volume of 378.6 ± 62.6 mm³ nih.gov. These findings demonstrate the potent in vivo antitumor activity of this compound across different cancer types.

| Cancer Model | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Oral Cancer | Ca9-22 | Tumor volume reduced by 55.29%; Tumor weight reduced by 90.33% | nih.govcoms.eventsnih.gov |

| Leukemia | Molt4 | Tumor volume reduced by 48.3% | nih.gov |

Molecular Mechanisms of Action in Eukaryotic Cells

Apoptosis Induction Pathways

This compound induces apoptosis in cancer cells through multiple, interconnected molecular pathways, primarily involving mitochondrial dysfunction and the modulation of key signaling cascades.

A central mechanism is the induction of the intrinsic, or mitochondria-mediated, apoptotic pathway. Treatment with this compound leads to the disruption of the mitochondrial membrane potential (MMP) nih.govresearchgate.netmdpi.com. This event triggers the release of cytochrome c from the mitochondria into the cytoplasm nih.govtandfonline.com. The compound modulates the expression of Bcl-2 family proteins, increasing the levels of pro-apoptotic proteins like Bax and Bad while decreasing the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1 nih.govtandfonline.com. This shift in the balance of Bcl-2 family proteins facilitates mitochondrial permeabilization.

The release of cytochrome c activates a caspase cascade. Studies have consistently shown that this compound treatment leads to the cleavage and activation of initiator caspase-9 and executioner caspase-3 nih.govnih.govnih.gov. Activated caspase-3 then cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the execution of the apoptotic program nih.govcoms.events. The involvement of caspases is further confirmed by experiments where pan-caspase inhibitors, such as Z-VAD-FMK, attenuated the cytotoxic effects of the compound nih.gov.

Beyond the canonical mitochondrial pathway, this compound influences several critical signaling pathways that regulate cell survival and proliferation. It has been shown to suppress the PI3K/AKT/mTOR signaling pathway in hepatocellular carcinoma and gastric cancer cells nih.govnih.govtandfonline.com. This is evidenced by a decrease in the phosphorylation of key pathway components including PI3K, AKT, mTOR, and their downstream effectors like p70S6K and S6 nih.govtandfonline.com.

In oral cancer cells, the compound's apoptotic effect is mediated through the generation of reactive oxygen species (ROS) and the interruption of the Keap1/Nrf2/p62/SQSTM1 antioxidant pathway nih.govnih.govmdpi.com. Additionally, in gastric cancer cells, this compound induces the activation of the p38 and JNK stress-activated protein kinase pathways, which contribute to apoptosis induction nih.gov.

| Pathway/Process | Key Protein/Event Modulated | Effect of this compound | Cancer Model |

|---|---|---|---|

| Mitochondrial Pathway | Bax, Bad | Increased Expression | Hepatocellular Carcinoma nih.govtandfonline.com |

| Bcl-2, Bcl-xL, Mcl-1 | Decreased Expression | Hepatocellular Carcinoma nih.govtandfonline.com | |

| Cytochrome c | Release from Mitochondria | Hepatocellular Carcinoma tandfonline.com | |

| Caspase-9, Caspase-3, PARP | Cleavage/Activation | Hepatocellular Carcinoma, Gastric Cancer nih.govnih.gov | |

| Survival Signaling | PI3K/AKT/mTOR Pathway | Suppression/Inactivation | Hepatocellular Carcinoma, Gastric Cancer nih.govtandfonline.com |

| p38/JNK Pathway | Activation | Gastric Cancer nih.gov | |

| Oxidative Stress | Reactive Oxygen Species (ROS) | Generation | Oral Cancer nih.govmdpi.com |

| Keap1/Nrf2/p62 Pathway | Interruption | Oral Cancer nih.govmdpi.com |

Mitochondrial-Dependent Apoptotic Cascade

This compound has been shown to induce apoptosis in several cancer cell lines through the intrinsic, or mitochondrial-dependent, pathway. This cascade is a critical route for programmed cell death, involving a series of tightly regulated molecular events centered around the mitochondria.

A key initiating event in the mitochondrial apoptotic pathway is the disruption of the mitochondrial membrane potential (MMP). Studies have demonstrated that this compound treatment leads to a significant loss of MMP in a dose-dependent manner in various cancer cells, including human gastric adenocarcinoma (AGS), oral cancer (Ca9-22), and human acute lymphoblastic leukemia (Molt4) cells. nih.govmdpi.comnih.gov This disruption is characterized by a reduction in red fluorescence and an increase in green fluorescence when stained with JC-1 dye, indicating mitochondrial membrane depolarization. nih.gov For instance, in Ca9-22 oral cancer cells, treatment with this compound resulted in a concentration-dependent increase in the population of cells with disrupted MMP, rising from 4% to 95%. mdpi.com This loss of MMP is a critical step that precedes the release of other pro-apoptotic factors from the mitochondria.

Following the disruption of the mitochondrial membrane potential, the permeability of the outer mitochondrial membrane increases, leading to the release of pro-apoptotic proteins, most notably cytochrome c, from the intermembrane space into the cytosol. nih.gov Research has confirmed that treatment with this compound results in an increased expression of cytosolic cytochrome c in a time- and dose-dependent manner in cancer cells such as human hepatocellular carcinoma (HA22T and HepG2) and gastric carcinoma cells. nih.govnih.gov The release of cytochrome c into the cytoplasm is a pivotal event, as it triggers the activation of the caspase cascade.

The cytosolic release of cytochrome c initiates the formation of the apoptosome, a protein complex that activates caspase-9, an initiator caspase. nih.gov Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3. nih.govnih.gov Studies have consistently shown that this compound treatment leads to the activation of both caspase-9 and caspase-3 in a dose- and time-dependent manner in various cancer cell lines, including oral cancer and gastric carcinoma cells. nih.govcoms.events The activation of caspase-3 is a central event in the execution phase of apoptosis, as it is responsible for the cleavage of numerous cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptotic cells. mdpi.com

One of the key substrates of activated caspase-3 is poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. nih.gov Cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. coms.events Treatment with this compound has been demonstrated to induce the cleavage of PARP in a dose- and time-dependent manner, further confirming the induction of apoptosis through the caspase cascade. coms.events

| Cell Line | Initiator Caspase Activated | Effector Caspase Activated | Substrate Cleavage |

| Oral Cancer (Ca9-22) | Caspase-9 | Caspase-3 | PARP |

| Gastric Carcinoma (AGS) | Caspase-9 | Caspase-3 | PARP |

| Hepatocellular Carcinoma (HA22T, HepG2) | Caspase-9 | Caspase-3 | PARP-1 |

The integrity of the mitochondrial membrane and the release of cytochrome c are tightly regulated by the Bcl-2 family of proteins. researchgate.net This family includes both pro-apoptotic members (e.g., Bax, Bad) that promote mitochondrial outer membrane permeabilization, and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) that inhibit this process. nih.govnih.gov The balance between these opposing factions determines the cell's susceptibility to apoptotic stimuli.

Research has shown that this compound treatment disrupts this balance in favor of apoptosis. nih.govnih.gov In hepatocellular carcinoma and gastric carcinoma cells, this compound treatment led to an increased expression of the pro-apoptotic proteins Bax and Bad. nih.govnih.gov Conversely, the expression levels of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1 were significantly decreased. nih.govnih.gov This differential regulation shifts the cellular signaling towards the induction of apoptosis by promoting the release of cytochrome c from the mitochondria. nih.gov

| Protein | Function | Effect of this compound Treatment |

| Bax | Pro-apoptotic | Upregulated |

| Bad | Pro-apoptotic | Upregulated |

| Bcl-2 | Anti-apoptotic | Downregulated |

| Bcl-xL | Anti-apoptotic | Downregulated |

| Mcl-1 | Anti-apoptotic | Downregulated |

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

In addition to the mitochondrial pathway, this compound has been implicated in inducing apoptosis through the endoplasmic reticulum (ER) stress pathway. The ER is a critical organelle for protein folding and calcium homeostasis. cnu.edu.tw The accumulation of unfolded or misfolded proteins in the ER lumen triggers the unfolded protein response (UPR), a signaling network aimed at restoring ER function. unipi.it However, if the stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response. cnu.edu.tw

Modulation of Intracellular Signaling Pathways

The pro-apoptotic effects of this compound are also mediated through its ability to modulate key intracellular signaling pathways that are often dysregulated in cancer. In human gastric carcinoma cells, this compound has been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. nih.gov The PI3K/AKT pathway is a crucial pro-survival pathway that is frequently overactive in cancer, and its downregulation is known to induce apoptosis. nih.gov

Furthermore, this compound has been found to activate the p38 mitogen-activated protein kinase (MAPK) and c-Jun NH2-terminal kinase (JNK) pathways in gastric cancer cells. nih.gov The activation of these stress-activated protein kinase pathways is often associated with the induction of apoptosis. nih.gov The modulation of these signaling cascades by this compound further underscores its multi-faceted mechanism of action in inducing cancer cell death.

Generation of Reactive Oxygen Species (ROS) and Cellular Oxidative Stress Response

A central feature of this compound's cytotoxic activity is its ability to induce oxidative stress within cancer cells. nih.gov

Numerous studies have confirmed that this compound treatment leads to the stimulation and accumulation of intracellular Reactive Oxygen Species (ROS). coms.eventsnih.gov This ROS generation has been observed in various cancer cell lines, including oral cancer, leukemia, and hepatocellular carcinoma. coms.eventsnih.govbohrium.com The overproduction of ROS disrupts cellular homeostasis and leads to mitochondrial membrane potential disruption, DNA damage, and ultimately, apoptosis. mdpi.comnih.gov This effect is coupled with the suppression of antioxidant enzyme activity, further exacerbating the state of oxidative stress. mdpi.comnih.gov

The critical role of ROS in mediating the effects of this compound is highlighted by experiments using antioxidants. Pre-treatment of cancer cells with the ROS scavenger N-acetylcysteine (NAC) was shown to inhibit the production of ROS induced by this compound. coms.eventsnih.gov Consequently, NAC pre-treatment significantly attenuated the cytotoxic and apoptotic effects of the compound, including the disruption of mitochondrial membrane potential. mdpi.comnih.gov This demonstrates that the promotion of ROS generation is a primary mechanism driving the anti-cancer activity of this compound. nih.gov

Inhibition of Specific Molecular Targets

Recent pharmacological studies have identified this compound as a multi-targeting agent with the ability to interact with and inhibit several key proteins involved in cancer cell proliferation and survival. These interactions are central to its cytotoxic and anti-tumor activities observed in various cancer models.

This compound has been identified as a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins that are often implicated in oncogenesis and tumor progression. The inhibitory action of this compound on HSP90 is a key component of its cytotoxic mechanism against cancer cells.

In studies involving human acute lymphoblastic leukemia Molt4 cells, this compound was shown to act as a dual inhibitor of HSP90 and topoisomerase IIα. Molecular docking and thermal shift assays confirmed that the compound's cytotoxic mechanism involves the inhibition of HSP90 activity. This inhibition leads to a downstream cascade of events, including the elevation of HSP70 levels, which is a classic cellular response to HSP90 inhibition. The disruption of HSP90 function by this compound ultimately contributes to the induction of apoptosis in these leukemia cells.

Pre-clinical evidence from in vivo studies further substantiates the anti-tumor effects stemming from HSP90 inhibition. In a xenograft mouse model using Molt4 cells, treatment with this compound resulted in a significant reduction in both tumor volume and weight, demonstrating its potent anti-tumor activity in a living organism.

Table 1: In Vivo Anti-tumor Activity of this compound in Molt4 Xenograft Model

| Parameter | Reduction (%) |

| Tumor Volume | 48.3% |

| Tumor Weight | 72.5% |

This compound also functions as a potent inhibitor of Topoisomerase II, a critical enzyme involved in managing DNA topology during replication and transcription. The inhibition of this enzyme is a well-established strategy in cancer chemotherapy.

Research has demonstrated that this compound acts as a dual inhibitor, targeting both Topoisomerase IIα and HSP90. This dual inhibitory action contributes to its potent apoptotic activity in cancer cells. The mechanism of action involves the enhancement of reactive oxygen species (ROS) generation, leading to oxidative stress-induced apoptosis in human acute lymphoblastic leukemia Molt4 cells nih.gov. The inhibition of Topoisomerase IIα by this compound disrupts essential DNA maintenance processes, ultimately triggering programmed cell death in malignant cells nih.gov.

Investigations into the broader molecular effects of this compound have revealed its ability to modulate the expression of heterogeneous nuclear ribonucleoproteins (hnRNPs), specifically hnRNP F and H. These proteins are involved in various aspects of mRNA processing and have been implicated in the pathology of several cancers.

A study focusing on the cytotoxic effects of this compound on bladder and stomach cancer cell lines indicated that its mechanism of inducing apoptosis involves the regulation of hnRNPs F/H mdpi.com. Further detailed proteomic analysis of bladder female transitional cancer (BFTC) cells treated with this compound identified hnRNP F as one of the proteins that were downregulated following treatment. This finding suggests that the alteration of hnRNP F levels is a component of the cellular response to this compound, contributing to its anti-cancer effects.

Table 2: Proteomic Analysis of BFTC Cells Treated with this compound: Downregulated Proteins

| Protein | Function |

| hnRNP F | mRNA processing and stability |

| Other identified proteins | Various cellular functions |

The cytotoxic activity of this compound has also been linked to the regulation of Palmitoyl-Protein Thioesterase 1 (PPT1). PPT1 is an enzyme responsible for the depalmitoylation of proteins, a post-translational modification that can affect protein localization and function.

In the context of cancer, the regulation of PPT1 by this compound has been observed in bladder and stomach cancer cells, where it contributes to the induction of apoptosis mdpi.com. A comparative proteomic analysis of BFTC cells treated with this compound revealed changes in the expression levels of several proteins, and it was suggested that PPT1 could serve as a potential new biomarker for bladder cancer. This suggests that the modulation of PPT1 activity or expression is a significant part of the molecular mechanism underlying the anti-tumor effects of this compound.

Other Documented Biological Activities

Beyond its direct cytotoxic and molecular inhibitory effects on cancer cells, this compound has been noted for its potential to modulate the immune system. Several studies have reported that this marine-derived compound exhibits immunostimulant effects mdpi.comresearchgate.net.

While detailed mechanistic studies on the direct immunostimulatory properties of this compound are still emerging, research on related cembranoid diterpenes isolated from the same soft coral, Lobophytum crassum, provides insights into its immunomodulatory potential. For instance, certain cembranoids from Lobophytum crassum have been shown to exert a potent inhibitory effect on the production of the pro-inflammatory cytokine Interleukin-12 (IL-12) and nitric oxide (NO) in dendritic cells. This suggests an immunomodulatory rather than a purely immunostimulatory effect, highlighting the compound's ability to influence immune responses.

Table 3: Effect of Cembranoids from Lobophytum crassum on Dendritic Cells

| Cytokine/Molecule | Effect |

| Interleukin-12 (IL-12) | Potent Inhibition |

| Nitric Oxide (NO) | Potent Inhibition |

Anti-inflammatory Properties

Cembranoid diterpenes, the class of natural products to which this compound belongs, are recognized for their anti-inflammatory potential. While specific mechanistic studies on this compound's anti-inflammatory action are not extensively detailed in the currently available literature, the activities of related compounds from the same class and source provide significant insights.

Research on cembranoids isolated from the soft coral Lobophytum crassum, a source of this compound, has demonstrated notable anti-inflammatory effects. Several of these compounds have been shown to significantly reduce the production of pro-inflammatory mediators. For instance, studies have reported the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage-like cells. Furthermore, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade, has been shown to be suppressed by related cembranoids.

The primary mechanism underlying these anti-inflammatory effects is often attributed to the modulation of critical signaling pathways. The nuclear factor-kappa B (NF-κB) pathway, a pivotal regulator of inflammation, is a common target for many anti-inflammatory agents. Cembranoids from Lobophytum crassum have been found to inhibit the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.

While direct experimental data on this compound's effect on these specific inflammatory markers is limited in the public domain, its structural similarity to other anti-inflammatory cembranoids strongly suggests a comparable mechanism of action. Further focused research is necessary to fully elucidate the specific anti-inflammatory profile of this compound.

Table 1: Anti-inflammatory Activity of Related Cembranoids from Soft Corals

| Compound Class | Source Organism | Model System | Key Findings |

| Cembranoid Diterpenes | Lobophytum crassum | LPS-stimulated murine macrophages | Inhibition of NO production |

| Cembranoid Diterpenes | Lobophytum crassum | LPS-stimulated murine macrophages | Suppression of iNOS and COX-2 expression |

| Cembranoid Diterpenes | Lobophytum crassum | Various cell lines | Inhibition of NF-κB activation |

Antiviral Activities

The antiviral potential of marine natural products is a rapidly growing field of research. Cembranoid diterpenes, including this compound, have been noted for their antiviral activities. nih.govresearchgate.netmdpi.comnih.govnih.gov However, specific studies detailing the antiviral spectrum and mechanism of action of this compound are scarce in the available scientific literature.

General screenings of extracts from soft corals of the genera Sarcophyton and Lobophytum, from which this compound is derived, have shown promising antiviral effects against a range of viruses. The lipophilic nature of these compounds may facilitate their interaction with viral envelopes, potentially interfering with viral entry into host cells. Other proposed mechanisms for related compounds include the inhibition of viral replication enzymes or interference with viral assembly and release.

Given the general antiviral properties attributed to this class of compounds, it is plausible that this compound possesses antiviral activity. However, without dedicated in vitro and in vivo studies against specific viral pathogens, its efficacy and spectrum of activity remain to be scientifically validated. Future research should focus on screening this compound against a panel of clinically relevant viruses to determine its potential as an antiviral agent.

Antibacterial Activities

Similar to its antiviral properties, the antibacterial activity of this compound is an area that requires more focused investigation. Marine invertebrates, including soft corals, are a rich source of novel antimicrobial compounds, developed as a defense mechanism in their natural environment. Diterpenes isolated from soft corals have demonstrated activity against both Gram-positive and Gram-negative bacteria.

The structural features of this compound, including its lactone ring and various functional groups, suggest that it may interact with bacterial targets. However, comprehensive screening and mechanistic studies are essential to confirm its antibacterial spectrum, potency, and mode of action.

Structure Activity Relationship Sar Studies and Synthetic Analogues

Identification of Essential Structural Moieties for Biological Efficacy (e.g., Lactone Moieties)

The biological activity of 13-acetoxysarcocrassolide and related cembranoids is not merely a consequence of their 14-membered carbocyclic ring, but is intimately linked to specific functional groups appended to this core structure. researchgate.netresearchgate.net Research has pinpointed several moieties as being critical for its cytotoxic and anti-proliferative effects.

The most consistently highlighted feature is the α-methylene-γ-lactone moiety. mdpi.comnih.gov This unsaturated five-membered lactone ring is a recurring structural motif in many biologically active cembranoids. researchgate.net Structure-activity relationship (SAR) analyses suggest that the presence of this reactive Michael acceptor is crucial for the compound's ability to interact with biological macromolecules, likely through covalent modification of nucleophilic residues (such as cysteine) in target proteins. mdpi.com This interaction is believed to be a key driver of its cytotoxicity. Studies comparing various cembranoids have shown that those possessing either an α-methylene-γ-lactone or an α-methylene-δ-lactone (a six-membered ring) exhibit significant cytotoxic activities. mdpi.com

Beyond the lactone, other parts of the this compound molecule contribute to its biological interactions. Molecular docking studies have provided insights into how the compound interacts with specific protein targets like heat shock protein 90 (Hsp90). nih.gov These studies revealed that the "head structure" of this compound, which includes the tulipalin A and acetic acid moieties , is vital for binding. nih.gov Specifically, the acetic acid moiety can form a hydrogen bond with amino acid residues like Lys112 in Hsp90, while the tulipalin A region can form another hydrogen bond with residues such as Phe138. nih.gov These specific hydrogen bonding and hydrophobic interactions are critical for the stable binding and inhibition of Hsp90, contributing to the compound's pro-apoptotic activity. nih.govcoms.events

Design and Synthesis of this compound Derivatives and Analogues

The promising biological profile of this compound makes it an attractive lead compound for drug discovery. However, challenges such as natural supply limitations and the need for improved potency or selectivity often necessitate the synthesis of derivatives and analogues. researchgate.netvliz.be While extensive libraries of synthetic this compound derivatives are not widely reported, the principles for their design are guided by the known SAR of cembranoids and other complex natural products. researchgate.netnih.gov

The design of analogues generally focuses on several key strategies:

Modification of the Lactone Ring: Given the established importance of the α-methylene lactone, synthetic efforts could be directed towards altering its reactivity or stability. This could involve creating analogues with a saturated lactone to serve as a negative control, or modifying the size of the lactone ring (e.g., to a δ-lactone) to probe the geometric requirements for target binding. researchgate.netacs.org

Alteration of the Acetoxy Group: The acetate (B1210297) group at position C-13 is a prime site for modification. Synthetic strategies could involve the introduction of different ester groups with varying chain lengths, steric bulk, or electronic properties to optimize interactions with target proteins. researchgate.net For example, replacing the acetyl group with other acyl or functional groups could modulate the compound's lipophilicity and pharmacokinetic properties.

Modification of the Cembrane (B156948) Ring: The 14-membered ring itself offers numerous possibilities for derivatization. This includes the epoxidation or hydrogenation of its double bonds or the introduction of new functional groups like hydroxyl or keto groups at various positions. nih.gov Such modifications can alter the conformation of the macrocycle, potentially leading to enhanced binding affinity or selectivity for specific biological targets.

The synthesis of these analogues typically involves semi-synthetic approaches starting from the natural product, which is often available in higher quantities from aquaculture of soft corals. nih.gov Chemical reactions would be employed to selectively modify the identified functional groups. For instance, hydrolysis of the acetate ester followed by re-esterification with different acid chlorides or anhydrides would yield a series of C-13 analogues.

Impact of Structural Modifications on Bioactivity Profiles and Selectivity

The structural modifications designed in the previous section are anticipated to have a significant impact on the biological activity and selectivity of this compound analogues. Based on studies of related cembranoids, several outcomes can be predicted. nih.gov

Modification of the α-methylene-γ-lactone is expected to have the most profound effect on cytotoxicity. Saturation of the exocyclic double bond would likely lead to a dramatic decrease or complete loss of anti-proliferative activity, confirming its role as a key pharmacophore. Conversely, subtle changes, such as altering the stereochemistry of the lactone ring fusion, could fine-tune the activity. For instance, the cis-fusion of the lactone ring has been noted as a feature in some active cembranoids. nih.gov The isolation of naturally occurring cytotoxic cembranoids containing an α-methylene-δ-lactone ring suggests that some variation in lactone size is tolerated and can result in potent compounds. acs.org

Changes to the C-13 acetoxy group and other substituents on the cembrane ring can modulate the potency and selectivity of the molecule. In SAR studies of other diterpenoid alkaloids, the introduction of different lipophilic groups or groups capable of forming additional hydrogen bonds has led to derivatives with significantly enhanced activity against both drug-sensitive and drug-resistant cancer cell lines. researchgate.net A similar strategy applied to this compound could yield analogues with improved therapeutic indices. For example, introducing a group that enhances interaction with a secondary binding pocket on a target protein could increase both affinity and selectivity.

The table below summarizes the cytotoxic activities of this compound and a selection of structurally related cembranoids, illustrating the impact of different structural features on their bioactivity.

| Compound Name | Key Structural Features | Example Cytotoxic Activity (Cell Line) | Reference |

| This compound | α-methylene-γ-lactone, C-13 acetate | IC₅₀: < 4 µg/mL (Oral Cancer) | researchgate.net |

| Dose-dependent inhibition from 0.5 µg/mL (Bladder Cancer) | mdpi.com | ||

| Sarcocrassocolide M | α-methylene-γ-lactone, different oxygenation pattern | ED₅₀: 5.0 ± 0.7 µM (MCF-7) | nih.gov |

| 14-Deoxycrassin | α-methylene-δ-lactone | IC₅₀: 1.2-7.1 µg/mL (Leukemia) | nih.gov |

| Lobophytolide | α-methylene-γ-lactone, epoxy group | IC₅₀: 1.6 µM (P388) | nih.gov |

| (1S,2S,3E,7E,11E)-3,7,11,15-cembratetraen-17,2-olide | α,β-unsaturated-γ-lactone | IC₅₀: 3.7 µM (SNU-C5) | nih.gov |

Note: IC₅₀ and ED₅₀ values represent the concentration required to inhibit 50% of cell growth or produce 50% of the maximal effect, respectively. The specific values and cell lines are taken from the cited literature and are for comparative purposes.

Advanced Methodologies and Research Approaches in 13 Acetoxysarcocrassolide Studies

In vitro Cellular and Biochemical Assays

A variety of in vitro assays form the foundation of research into 13-acetoxysarcocrassolide's effects on cancer cells. These assays assess fundamental cellular processes, providing insights into the compound's cytostatic and cytotoxic capabilities.

Cell Viability and Proliferation Assays (e.g., MTT, Colony Formation)

The anti-proliferative effects of this compound are primarily evaluated using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays and colony formation assays. nih.gov

The MTT assay, a colorimetric method, measures the metabolic activity of cells as an indicator of their viability. mdpi.com Studies have consistently shown that this compound inhibits the growth of a wide range of cancer cell lines in a dose- and time-dependent manner. mdpi.comnih.gov For instance, in human oral cancer cells (Ca9-22), treatment with 1.25 µg/mL of the compound led to significant growth reduction of up to 80% after 72 hours. nih.gov Similarly, it demonstrated potent cytotoxicity against bladder female transitional cancer (BFTC) cells, with concentrations from 0.5 µg/mL to 5 µg/mL dose-dependently inhibiting cell growth. mdpi.com The compound was also effective against human gastric adenocarcinoma (AGS) cells, human hepatocellular carcinoma (HA22T and HepG2) cells, and various human leukemia and lymphoma cell lines. nih.govwiley.comtandfonline.com Research has established its IC50 (half-maximal inhibitory concentration) values across numerous cell lines, often showing greater potency than the conventional chemotherapeutic drug, cisplatin. nih.gov

Colony formation assays, which assess the ability of single cells to proliferate and form colonies, further corroborate the anti-proliferative effects. nih.gov In AGS gastric carcinoma cells, this compound treatment resulted in a significant, dose-dependent decrease in the number of colonies formed, indicating an inhibition of long-term cell survival and proliferation. nih.govingentaconnect.com

Table 1: Anti-proliferative Activity (IC50) of this compound in Various Cancer Cell Lines after 72h Treatment

| Cell Line | Cancer Type | IC50 (µg/mL) | Source |

|---|---|---|---|

| Ca9-22 | Oral | 0.94 ± 0.16 | nih.gov |

| Cal-27 | Oral | 1.31 ± 0.38 | nih.gov |

| HCT116 | Colon | 1.36 ± 0.27 | nih.gov |

| Lovo | Colon | 1.38 ± 0.37 | nih.gov |

| DLD-1 | Colon | 1.64 ± 0.36 | nih.gov |

| MCF-7 | Breast | 2.44 ± 0.22 | nih.gov |

| T47D | Breast | 2.00 ± 0.09 | nih.gov |

| DU145 | Prostate | 4.85 ± 0.92 | nih.gov |

| LNcap | Prostate | 3.93 ± 1.06 | nih.gov |

| Hela | Cervical | 4.41 ± 0.75 | nih.gov |

Apoptosis Detection Assays (e.g., Flow Cytometry for Annexin V/PI, TUNEL/DAPI Staining, Nuclear Morphology)

Multiple assay types are employed to confirm that the cytotoxic activity of this compound involves the induction of apoptosis, or programmed cell death. nih.govnih.govtandfonline.com

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a key quantitative method. nih.gov Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleotide stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis. researchgate.net In Ca9-22 oral cancer cells, treatment with this compound led to a concentration-dependent increase in the apoptotic cell population, from 9% to 80%. nih.gov Similar dose-dependent increases in early and late apoptotic cells were observed in AGS gastric cancer cells, HA22T and HepG2 liver cancer cells, and Molt4 and Sup-T1 leukemia cells. nih.govwiley.comtandfonline.com

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) and 4′,6-diamidino-2-phenylindole (DAPI) staining are used for morphological confirmation of apoptosis. nih.govtandfonline.com The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, while DAPI staining reveals changes in nuclear morphology, such as chromatin condensation and nuclear shrinkage. nih.govtandfonline.comresearchgate.net Studies on AGS and HA22T/HepG2 cells treated with this compound showed positive TUNEL staining and the presence of condensed nuclei, confirming apoptosis induction. nih.govtandfonline.com In contrast, untreated control cells displayed intact and normal nuclei. nih.govresearchgate.net

Table 2: Summary of Apoptosis Detection Findings for this compound

| Assay Method | Cell Line(s) | Key Finding | Source |

|---|---|---|---|

| Flow Cytometry (Annexin V/PI) | Ca9-22, AGS, Molt4, Sup-T1, HA22T, HepG2 | Dose-dependent increase in early and late apoptotic cell populations. | nih.govnih.govwiley.comtandfonline.com |

| TUNEL/DAPI Staining | AGS, HA22T, HepG2, Ca9-22 | Increased DNA fragmentation and nuclear condensation observed. | nih.govnih.govtandfonline.com |

| Nuclear Morphology | Ca9-22, AGS | Observation of condensed nuclei and apoptotic bodies post-treatment. | nih.govnih.gov |

Cell Migration and Invasion Assays (e.g., Wound Healing, Transwell)

The potential of this compound to inhibit cancer cell motility is investigated using cell migration and invasion assays. nih.govmdpi.com

The wound healing, or scratch assay, is a straightforward method to study collective cell migration. mdpi.comsigmaaldrich.com A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored. frontiersin.org In studies involving Ca9-22 oral cancer cells, this compound significantly suppressed wound closure in a concentration- and time-dependent manner. nih.gov At a concentration of 5 µg/mL, it reduced wound closure by 52% after 12 hours. nih.gov Similar anti-migratory effects were observed in BFTC bladder cancer cells and AGS gastric carcinoma cells. nih.govmdpi.com

Transwell assays, also known as Boyden chamber assays, are used to measure the individual migration and invasion of cells through a porous membrane in response to a chemoattractant. mdpi.comnih.gov For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which cells must degrade to pass through. frontiersin.orgnih.gov Research on various cancer models has utilized transwell assays to confirm the inhibitory effect of natural compounds on cancer cell migration and invasion. mdpi.com While detailed transwell data for this compound is less prominent in the provided sources, the consistent results from wound healing assays strongly suggest an anti-migratory phenotype. nih.govmdpi.comnih.gov This effect is linked to the compound's ability to alter the expression of proteins involved in the epithelial-to-mesenchymal transition (EMT), a key process in cell migration. nih.gov

DNA Damage Assays (e.g., Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive technique used to detect DNA damage in individual cells. rndsystems.comnih.gov Following treatment, cells are embedded in agarose, lysed, and subjected to electrophoresis. rndsystems.com Damaged DNA, containing fragments and breaks, migrates faster than intact DNA, forming a "comet tail" shape that can be visualized and quantified. nih.govrndsystems.com

Research on Ca9-22 oral cancer cells utilized a neutral comet assay to specifically detect DNA double-strand breaks. nih.gov Treatment with this compound at concentrations of 2.5, 5, and 10 µg/mL for three hours resulted in a concentration-dependent increase in DNA fragmentation, as evidenced by a progressive increase in the comet tail length. nih.gov This finding indicates that the cytotoxic effects of the compound are associated with the induction of significant nuclear DNA damage. nih.gov

Molecular Biology and Proteomics Techniques

To delve deeper into the mechanisms of action, studies on this compound employ sophisticated molecular biology and proteomics techniques to analyze changes in protein expression and signaling pathways.

Western Blotting for Protein Expression and Pathway Analysis

Western blotting is a cornerstone technique used extensively in this compound research to detect and quantify specific proteins within a cell lysate. nih.govnih.govtandfonline.com This method allows researchers to map the molecular pathways affected by the compound.

Studies have used Western blotting to confirm the induction of apoptosis by showing changes in key regulatory proteins. wiley.comtandfonline.com Treatment with this compound consistently leads to the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1 in various cancer cells. nih.govtandfonline.com Furthermore, the activation of the caspase cascade, a central component of apoptosis, is demonstrated by the increased expression of cleaved (active) forms of caspase-3, caspase-9, and their substrate, PARP. nih.govnih.govtandfonline.commdpi.com

The technique has also been crucial in identifying the signaling pathways modulated by this compound. For example, in oral cancer cells, it was shown to suppress the Keap1 protein and increase the expression of Nrf2 and p62, indicating an interruption of the Keap1/Nrf2/p62 antioxidant response pathway. nih.gov In hepatocellular carcinoma and gastric cancer cells, Western blotting revealed that the compound suppresses the PI3K/AKT/mTOR signaling pathway, which is critical for cell survival and proliferation. nih.govtandfonline.com Analysis also showed activation of the p38 and JNK MAP kinase pathways in gastric cancer cells, which are associated with stress-induced apoptosis. nih.gov Additionally, proteins related to cell migration (HIF-1, MMP-2, slug, E-cadherin) and DNA damage (γ-H2A.X) have been analyzed, providing a comprehensive molecular picture of the compound's effects. nih.gov

Table 3: Key Protein Expression Changes Induced by this compound Detected by Western Blotting

| Pathway/Process | Protein | Effect of 13-AC | Cell Line(s) | Source |

|---|---|---|---|---|

| Apoptosis (Mitochondrial Pathway) | Bax, Bad | Upregulated | AGS, HA22T, HepG2 | nih.govtandfonline.com |

| Bcl-2, Bcl-xL, Mcl-1 | Downregulated | AGS, HA22T, HepG2 | nih.govtandfonline.com | |

| Cytochrome c (in cytoplasm) | Increased | HA22T, HepG2 | tandfonline.com | |

| Cleaved Caspase-3 | Upregulated | AGS, HA22T, HepG2, Ca9-22 | nih.govnih.govtandfonline.com | |

| Cleaved Caspase-9 | Upregulated | AGS, HA22T, HepG2 | nih.govtandfonline.com | |

| Cleaved PARP | Upregulated | AGS, HA22T, HepG2, Molt4 | nih.govwiley.comtandfonline.com | |

| Cell Migration (EMT) | HIF-1, MMP 2, slug | Downregulated | Ca9-22 | nih.govmdpi.com |

| E-cadherin | Upregulated | Ca9-22 | nih.govmdpi.com | |

| N-cadherin | Downregulated | PC3, Du145 | semanticscholar.org | |

| DNA Damage | γ-H2A.X (p-H2A.X) | Upregulated | Ca9-22 | nih.gov |

| PI3K/AKT/mTOR Pathway | p-PI3K, p-AKT, p-mTOR | Downregulated | HA22T, HepG2, AGS | nih.govtandfonline.com |

| p-p70S6K, p-S6 | Downregulated | HA22T, HepG2 | tandfonline.com | |

| p-4EBP1 | Upregulated | HA22T, HepG2 | tandfonline.com | |

| MAPK Pathway | p-p38, p-JNK | Upregulated | AGS | nih.gov |

| Keap1/Nrf2 Pathway | Keap1 | Downregulated | Ca9-22 | nih.gov |

| Nrf2, p62 | Upregulated | Ca9-22 | nih.gov |

Compound Reference Table

Immunofluorescence and Immunoprecipitation for Protein Localization and Interactions

Advanced imaging and biochemical techniques have been pivotal in elucidating the cellular mechanisms of this compound (13-AC). Immunofluorescence (IF) and co-immunoprecipitation (co-IP) have been specifically employed to visualize protein localization and confirm protein-protein interactions within cancer cells following treatment with the compound. thermofisher.com

In studies on human oral cancer cells (Ca9-22), immunofluorescence confocal microscopy was used to examine the localization of the p62/SQSTM1 protein. nih.govresearchgate.net These analyses revealed changes in the cellular distribution of p62, a key protein in autophagy and stress responses, upon treatment with 13-AC. nih.govresearchgate.net

To further investigate the molecular interactions influenced by 13-AC, co-immunoprecipitation assays were performed. nih.govresearchgate.net In Ca9-22 cells treated with 13-AC, cell lysates were subjected to immunoprecipitation using an antibody specific for p62. nih.govresearchgate.net Subsequent western blot analysis of the precipitated proteins demonstrated that p62 interacts with Keap1 and Nrf2. nih.govresearchgate.net The results showed that as the concentration of 13-AC increased, p62's interaction with Nrf2 was enhanced, while its interaction with Keap1 decreased. nih.gov This suggests that 13-AC treatment leads to the formation of p62/Keap1/Nrf2 complexes, disrupting the normal Keap1-Nrf2 pathway and suppressing the antioxidant function of Nrf2, ultimately contributing to apoptosis. nih.govcoms.events

Gene Expression Modulation Techniques (e.g., siRNA-mediated Knockdown)

To validate the functional significance of specific proteins in the cytotoxic pathway of this compound, researchers have utilized gene expression modulation techniques, particularly small interfering RNA (siRNA)-mediated knockdown. nih.govresearchgate.net This approach allows for the specific silencing of a target gene, enabling the assessment of its role in a particular cellular process.

In the investigation of 13-AC's effect on oral cancer cells (Ca9-22), the p62 protein was identified as a key player. nih.govcoms.events To confirm its crucial role, Ca9-22 cells were transfected with siRNA specifically targeting the SQSTM1 gene, which encodes the p62 protein. nih.govresearchgate.net Following the knockdown of p62 expression, the cells were treated with 13-AC. nih.govresearchgate.net The results demonstrated that the inhibition of cell viability induced by 13-AC was significantly attenuated in the p62-knockdown cells. nih.govresearchgate.netnih.gov This finding confirms that p62 is an important target in the apoptotic pathway induced by this compound, underscoring the compound's mechanism of interrupting the Keap1/Nrf2/p62/SQSTM1 signaling axis. nih.govnih.gov

Comparative Proteomic Analysis (e.g., 2-DE, LC-MS/MS)

Comparative proteomic analysis has been a key methodology for identifying the broader cellular protein changes induced by this compound. This unbiased approach helps in discovering novel protein targets and understanding the compound's mechanism of action on a global scale. mdpi.comnih.gov

One study employed two-dimensional gel electrophoresis (2-DE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the proteome of bladder female transitional cancer (BFTC) cells after treatment with this compound. mdpi.comnih.gov By comparing the 2-DE maps of treated and control cells, researchers identified 27 differentially expressed proteins. mdpi.com Of these, 19 proteins were found to be up-regulated and eight were down-regulated. mdpi.comnih.gov Subsequent LC-MS/MS analysis identified these proteins, providing valuable clues into the cytotoxic effects of the compound on bladder cancer cells and suggesting potential new biomarkers. mdpi.comnih.gov

Similarly, proteomic and LC-MS/MS analysis was used to identify protein changes in prostate cancer cells (PC3 and Du145) treated with an extract whose major component is 13-AC. semanticscholar.org This analysis identified six proteins that were altered, and these changes were further verified using Western blotting. semanticscholar.org

| Protein Name | Regulation | Function |

|---|---|---|

| Heterogeneous nuclear ribonucleoproteins C1/C2 | Up-regulated | RNA binding, pre-mRNA processing |

| Heterogeneous nuclear ribonucleoprotein F | Up-regulated | Pre-mRNA processing |

| Heat shock cognate 71 kDa protein | Up-regulated | Chaperone, protein folding |

| Stress-70 protein, mitochondrial | Up-regulated | Chaperone, response to stress |

| Palmitoyl-protein thioesterase 1 (PPT1) | Up-regulated | Lipid metabolism |

| Annexin A1 | Up-regulated | Anti-inflammatory signaling |

| Calreticulin | Up-regulated | Calcium binding, chaperone |

| Protein disulfide-isomerase A3 | Up-regulated | Protein folding |

| F-actin-capping protein subunit alpha-1 | Down-regulated | Actin filament dynamics |

| Tropomyosin alpha-4 chain | Down-regulated | Cytoskeleton regulation |

Computational and Structural Biology Approaches

Molecular Docking and Dynamics Simulations for Target Binding

Computational methods, particularly molecular docking, have been instrumental in predicting and analyzing the binding of this compound to its protein targets at a molecular level. These simulations provide insights into the specific interactions, binding affinities, and potential inhibitory mechanisms of the compound.

Molecular docking studies have demonstrated that this compound can bind to the N-terminal ATP-binding domain of Heat shock protein 90 (Hsp90). coms.eventsnih.gov The analysis revealed a binding energy of -8.33 kcal/mol, which is more favorable than that of the known Hsp90 inhibitor 17-AAG (-6.45 kcal/mol). nih.gov The interactions involved hydrogen bonds and hydrophobic interactions with key residues in the Hsp90 binding pocket, such as Asp54, Lys58, Met98, and Leu107. nih.gov This suggests that 13-AC acts as a potent inhibitor of Hsp90, which is consistent with experimental findings showing the suppression of Hsp90 client proteins. coms.eventsnih.gov

Further in silico analysis predicted that 13-AC also interacts with tubulin. Molecular docking results indicated that 13-AC binds to the same site on αβ-tubulins as vinblastine, suggesting a potential anti-microtubule mechanism by disrupting tubulin polymerization. mdpi.com

| Compound | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (μM) |

|---|---|---|---|

| This compound | Hsp90 (N-terminal domain) | -8.33 | 0.79 |

| 17-AAG (Control Inhibitor) | Hsp90 (N-terminal domain) | -6.45 | 18.57 |

In silico Prediction of Bioactivity and Mechanism

In addition to target binding simulations, computational tools are used to predict the broader bioactivity and pharmacokinetic properties of compounds in the early stages of drug discovery. For this compound, in silico tools like SwissADME have been employed to evaluate its drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. semanticscholar.orgmdpi.com

These predictive analyses suggested that 13-AC has high gastrointestinal absorption and is more water-soluble than the established anticancer drug vinblastine. semanticscholar.org Furthermore, the compound was predicted to have a high bioavailability score of 0.55, indicating its potential for development as an orally administered agent. semanticscholar.org These in silico predictions help to prioritize promising natural products for further, more intensive preclinical and clinical development. semanticscholar.orgmdpi.com

In vivo Pre-clinical Models (e.g., Xenograft Animal Models)

To validate the in vitro anticancer activity of this compound, researchers have utilized in vivo preclinical models, primarily xenograft animal models. researchgate.netcoms.events In these studies, human cancer cells are implanted into immunodeficient mice, which then develop tumors that can be treated with the test compound to evaluate its antitumor efficacy in a living organism.

Multiple studies have demonstrated the potent antitumor effects of 13-AC using this model. In a xenograft model using human oral cancer Ca9-22 cells, administration of 13-AC resulted in a significant reduction in both tumor volume (by 53.56% to 55.29%) and tumor weight (by 90.33%). nih.govresearchgate.netcoms.events

Similarly, the compound was tested against a human leukemia Molt4 xenograft model. nih.govwiley.com Treatment with 13-AC led to a substantial decrease in tumor volume (by 48.3%) and tumor weight (by 72.5%) compared to the control group. nih.govwiley.com Importantly, these studies also noted that the treatment did not adversely affect the body weight of the mice, suggesting a favorable preliminary safety profile. wiley.com These in vivo results corroborate the cytotoxic and apoptotic effects observed in cell-based assays and strongly support the potential of this compound as a candidate for anticancer drug development. nih.govwiley.com

| Cancer Cell Line | Tumor Type | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |

|---|---|---|---|---|

| Ca9-22 | Oral Cancer | 55.29 | 90.33 | nih.govcoms.events |

| Molt4 | Leukemia | 48.3 | 72.5 | nih.govwiley.com |

Challenges, Future Perspectives, and Potential Research Avenues

Optimization of Sustainable Production and Supply Chains

A primary challenge in the development of marine natural products is the limited supply from wild sources, which can be inconsistent and environmentally detrimental. nih.gov The future of 13-acetoxysarcocrassolide as a therapeutic agent hinges on sustainable and scalable production methods.

Aquaculture as a Sustainable Source: Research has successfully demonstrated that soft corals, particularly Lobophytum crassum and Sarcophyton crassocaule, can be cultivated through aquaculture. mdpi.comnih.govresearchgate.net This approach offers a renewable and controlled source of the compound, mitigating the need to harvest from wild populations and protecting marine ecosystems. researchgate.net Studies show that aquacultured corals not only produce this compound but also sometimes yield novel cembranoid derivatives with distinct chemical profiles and bioactivities compared to their wild counterparts. mdpi.com

Future Optimization: Future efforts should focus on optimizing aquaculture protocols to maximize the yield of this compound and other bioactive cembranoids. This includes studying the influence of environmental conditions, nutrient supply, and potential symbiotic microorganisms on the metabolic output of the corals. nih.govnih.gov Developing efficient, large-scale aquaculture systems is a critical step toward creating a stable supply chain sufficient for preclinical and potential clinical development. mdpi.com

Elucidation of Additional Molecular Targets and Signaling Crosstalk